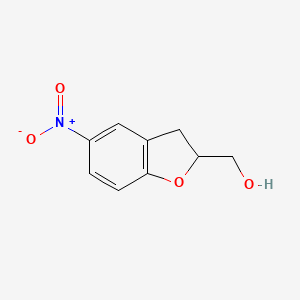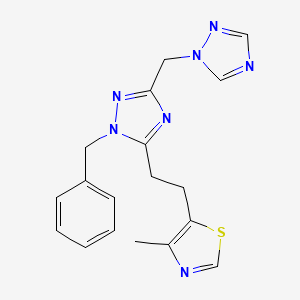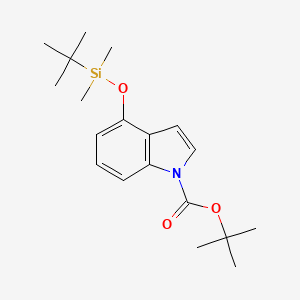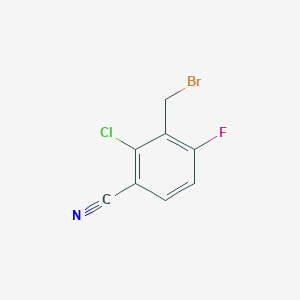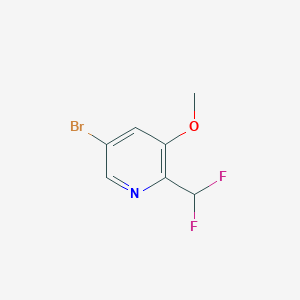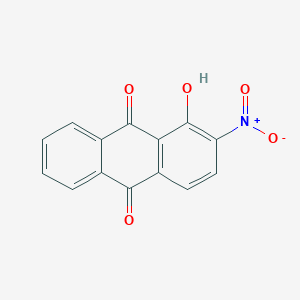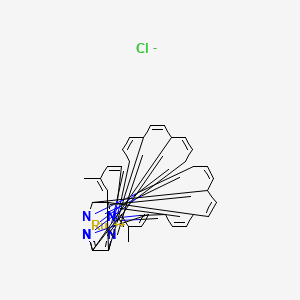
Dichloridebis(1,10-phenanthroline)(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion, coordinated with two 1,10-phenanthroline ligands and one 4,4’-dimethyl-2,2’-bipyridine ligand. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Ruthenium(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Investigated for its potential as a DNA intercalator and its ability to induce photo-induced DNA cleavage.
Medicine: Explored for its anticancer properties due to its ability to generate reactive oxygen species upon light activation.
Mecanismo De Acción
The mechanism by which Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) exerts its effects involves the interaction of its metal-to-ligand charge transfer (MLCT) excited states with molecular targets. Upon light activation, the compound can generate reactive oxygen species, leading to oxidative damage in biological systems. In DNA interactions, the compound intercalates between base pairs, disrupting the DNA structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2’-bipyridine)ruthenium(II) complexes: These complexes have similar photophysical properties but differ in their ligand structures.
Bis(1,10-phenanthroline)ruthenium(II) complexes: These complexes also exhibit similar electrochemical behavior but lack the additional bipyridine ligand.
Uniqueness
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is unique due to the combination of its ligands, which impart distinct photophysical and electrochemical properties. The presence of both 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands allows for fine-tuning of its electronic and structural characteristics, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C36H28ClN6Ru+ |
|---|---|
Peso molecular |
681.2 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;1,10-phenanthroline;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C12H12N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;;/h2*1-8H;3-8H,1-2H3;1H;/q;;;;+2/p-1 |
Clave InChI |
VNCOYBRWIAMCLR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
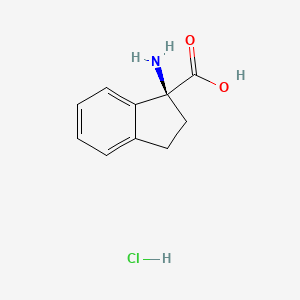
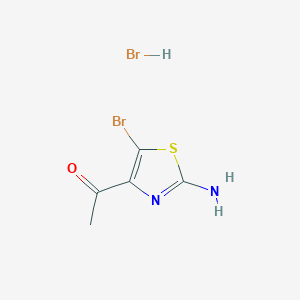
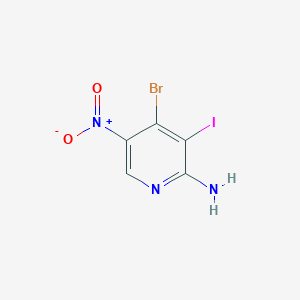
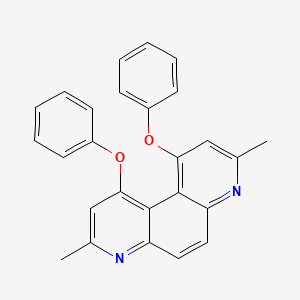
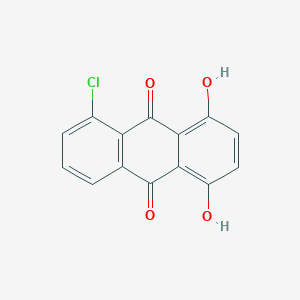
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
